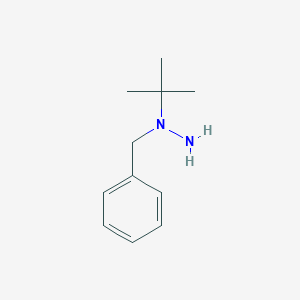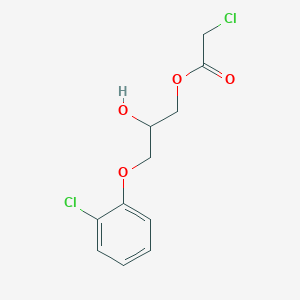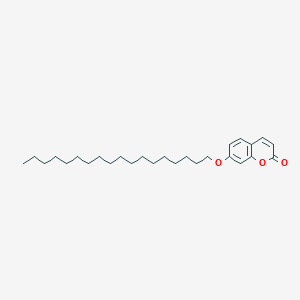
1-Benzyl-1-tert-butylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-1-tert-butylhydrazine is an organic compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond. This compound is particularly notable for its unique structure, which includes both a benzyl group and a tert-butyl group attached to the hydrazine moiety. This combination of functional groups imparts distinct chemical properties and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-1-tert-butylhydrazine can be synthesized through various methods. One common approach involves the reaction of benzyl chloride with tert-butylhydrazine under basic conditions. The reaction typically proceeds as follows:
- Dissolve tert-butylhydrazine hydrochloride in a suitable solvent such as ethanol.
- Add a base, such as sodium hydroxide, to neutralize the hydrochloride salt and liberate free tert-butylhydrazine.
- Introduce benzyl chloride to the reaction mixture and allow the reaction to proceed at room temperature or under mild heating.
- The product, this compound, is then isolated through standard purification techniques such as recrystallization or distillation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-1-tert-butylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced nitrogen species.
Substitution: The benzyl and tert-butyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce amines.
Applications De Recherche Scientifique
1-Benzyl-1-tert-butylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing heterocycles.
Biology: The compound can serve as a precursor for the synthesis of biologically active molecules.
Medicine: Research into potential pharmaceutical applications includes investigating its role as an intermediate in drug synthesis.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-benzyl-1-tert-butylhydrazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyl and tert-butyl groups can influence the compound’s binding affinity and specificity. Pathways involved may include redox reactions, nucleophilic substitutions, and other organic transformations.
Comparaison Avec Des Composés Similaires
1-Benzyl-1-methylhydrazine: Similar structure but with a methyl group instead of a tert-butyl group.
1-Benzyl-1-ethylhydrazine: Contains an ethyl group in place of the tert-butyl group.
1-Benzyl-1-phenylhydrazine: Features a phenyl group instead of the tert-butyl group.
Uniqueness: 1-Benzyl-1-tert-butylhydrazine is unique due to the presence of the bulky tert-butyl group, which can significantly influence its steric and electronic properties
Propriétés
| 91215-73-5 | |
Formule moléculaire |
C11H18N2 |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
1-benzyl-1-tert-butylhydrazine |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)13(12)9-10-7-5-4-6-8-10/h4-8H,9,12H2,1-3H3 |
Clé InChI |
HMCXNAOTYFWGCV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(CC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)





